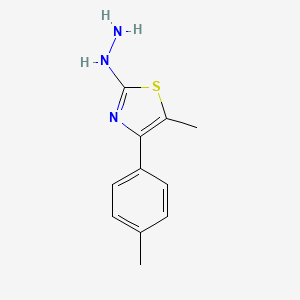![molecular formula C18H22N2O2 B2752494 2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946322-98-1](/img/structure/B2752494.png)
2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of an isopropylphenyl group and a tetrahydrobenzo[c]isoxazole moiety, linked via an acetamide bridge, which contributes to its distinctive chemical behavior and potential biological activities.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the deactivation of PTEN, thus potentially preserving its tumor suppressor function .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β . These kinases are known to phosphorylate PTEN, leading to its deactivation . By inhibiting CK2 and GSK3β, the compound can potentially prevent PTEN deactivation, thereby affecting the downstream effects of these pathways .
Result of Action
The molecular and cellular effects of the compound’s action would be the preservation of PTEN’s tumor suppressor function . This could potentially lead to a decrease in tumor growth and proliferation.
Análisis Bioquímico
Biochemical Properties
It has been suggested that compounds with similar structures may have the ability to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . This pathway is known to interact with enzymes such as NQO1 and proteins like HO-1 .
Molecular Mechanism
It is suggested that similar compounds may disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain . This disruption could potentially lead to the activation of the NRF2 pathway .
Temporal Effects in Laboratory Settings
Similar compounds have been found to be metabolically stable in human, rat, and mouse liver microsomes, showing optimum half-life and intrinsic clearance .
Metabolic Pathways
Compounds with similar structures have been found to activate the NRF2 pathway, which is involved in the regulation of various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[c]isoxazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-nitrobenzyl alcohol and an alkene under catalytic hydrogenation conditions.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable acylating agent.
Formation of the Acetamide Linkage: The final step involves the coupling of the isopropylphenyl derivative with the tetrahydrobenzo[c]isoxazole intermediate using an acylation reaction, typically employing acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the isoxazole ring, potentially yielding amine or reduced isoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, RNH₂) under appropriate conditions (e.g., Lewis acids for electrophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield 4-isopropylbenzaldehyde, while reduction of the isoxazole ring could produce tetrahydrobenzo[c]isoxazol-3-amine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide has been explored for various scientific research applications:
Chemistry: As a building block in organic synthesis, it can be used to create more complex molecules with potential pharmaceutical applications.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of neurological research.
Medicine: Potential therapeutic applications include its use as a lead compound in the development of drugs targeting specific receptors or enzymes involved in disease pathways.
Industry: It may find use in the development of novel materials or as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]thiazol-3-yl)acetamide: Similar in structure but with a thiazole ring instead of an isoxazole ring.
2-(4-Isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]oxazol-3-yl)acetamide: Contains an oxazole ring, offering different electronic properties and reactivity.
2-(4-Isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]pyrazol-3-yl)acetamide: Features a pyrazole ring, which may affect its biological activity and binding affinity.
Uniqueness
The uniqueness of 2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide lies in its specific combination of structural elements, which confer distinct chemical and biological properties. The isoxazole ring, in particular, may offer unique interactions with biological targets compared to other heterocycles, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-9-7-13(8-10-14)11-17(21)19-18-15-5-3-4-6-16(15)20-22-18/h7-10,12H,3-6,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJMWZISXRSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)
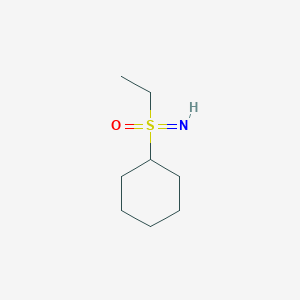
![2-(furan-2-yl)-4-methyl-N-[4-(4-methylpyrimidin-2-yl)phenyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2752414.png)
![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)
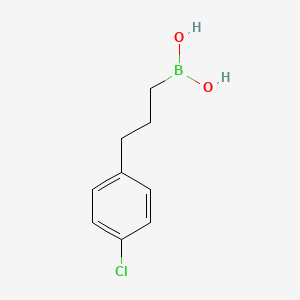
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)
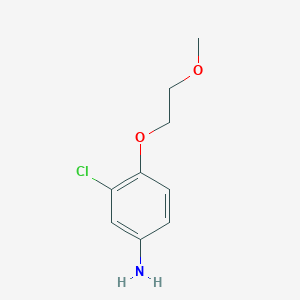
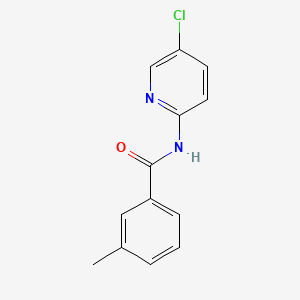
![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)
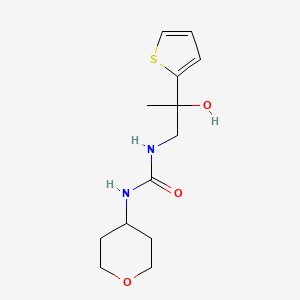
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)
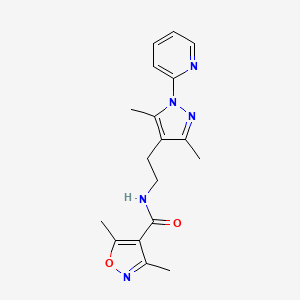
![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)
